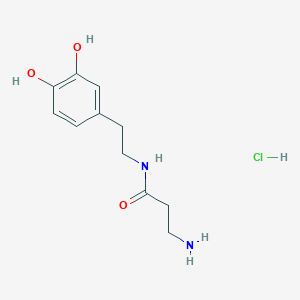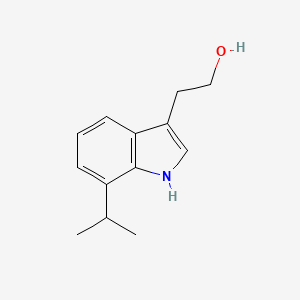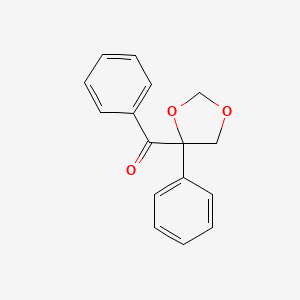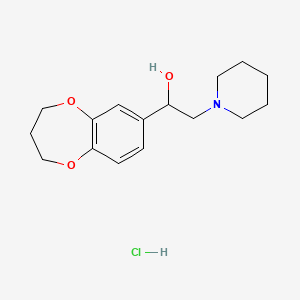
N-beta-alanyldopamine (hydrochloride)
Overview
Description
N-beta-alanyldopamine (hydrochloride) is a biologically active small molecule compoundThis compound has garnered interest due to its significance in catecholamine metabolism, particularly in insects . It is a white to off-white solid with limited solubility in water but better solubility in organic solvents like ethanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-beta-alanyldopamine (hydrochloride) typically involves the coupling of the acid component of N-(beta)-alanine with the amine component of dopamine. One method involves the use of Boc-BA-ONSu (N-tert-butoxycarbonyl-beta-alanine N-hydroxysuccinimide ester) and dopamine hydrochloride in the presence of triethylamine in dimethylformamide. The reaction mixture is stirred at room temperature, followed by purification steps involving filtration, evaporation, and recrystallization .
Industrial Production Methods: Industrial production methods for N-beta-alanyldopamine (hydrochloride) are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-beta-alanyldopamine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using phenoloxidase enzymes, which are commonly found in insects.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under basic conditions, where the amine group can be substituted with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation by phenoloxidase can lead to the formation of quinone derivatives .
Scientific Research Applications
N-beta-alanyldopamine (hydrochloride) has several scientific research applications:
Mechanism of Action
The mechanism of action of N-beta-alanyldopamine (hydrochloride) involves its interaction with phenoloxidase enzymes, leading to the oxidation of the compound. This process is crucial in the formation of melanin-like substances in insects . The molecular targets include the active sites of phenoloxidase, and the pathways involved are related to catecholamine metabolism .
Comparison with Similar Compounds
N-acetyldopamine: Another derivative of dopamine, involved in the formation of sclerotized structures in insects.
Uniqueness: N-beta-alanyldopamine (hydrochloride) is unique due to its specific role in insect catecholamine metabolism and its use as a substrate for phenoloxidase. Unlike dopamine, which has broad physiological roles, N-beta-alanyldopamine (hydrochloride) is more specialized in its function .
Properties
IUPAC Name |
3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8;/h1-2,7,14-15H,3-6,12H2,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFAHTAIALXURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58077-93-3 | |
| Record name | Propanamide, 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58077-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-Difluorophenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B1657680.png)



![4-methyl-5-oxo-N-[(E)-pyridin-3-ylmethylideneamino]-1,4-dihydropyrazole-3-carboxamide](/img/structure/B1657684.png)
![3-(4-ethoxyphenyl)-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B1657687.png)

![9-Hydroxy-2-methyl-8-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B1657694.png)
![3-(2-Phenylimidazo[1,2-a]benzimidazol-3-yl)propan-1-ol;hydrochloride](/img/structure/B1657695.png)

![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-phenylpyrrolidine-2,3-dione](/img/structure/B1657698.png)
![2-[(E)-Azepan-1-ylmethylideneamino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1657699.png)
![2-Methoxy-6-[(E)-(quinolin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B1657702.png)

